molecular formula C11H10N2O B14370457 2-Benzyl-1-oxo-1lambda~5~-pyrimidine CAS No. 90210-54-1

2-Benzyl-1-oxo-1lambda~5~-pyrimidine

Cat. No.: B14370457
CAS No.: 90210-54-1
M. Wt: 186.21 g/mol
InChI Key: MTVQTLKXTSCRKS-UHFFFAOYSA-N
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Description

2-Benzyl-1-oxo-1lambda~5~-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-oxo-1lambda~5~-pyrimidine can be achieved through various methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent promoted by K₂S₂O₈ . Another method includes a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Scientific Research Applications

2-Benzyl-1-oxo-1lambda~5~-pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-1-oxo-1lambda~5~-pyrimidine include other benzyl-substituted pyrimidines and oxo-pyrimidine derivatives .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its benzylic position and oxo group make it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

90210-54-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-benzyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C11H10N2O/c14-13-8-4-7-12-11(13)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

MTVQTLKXTSCRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC=[N+]2[O-]

Origin of Product

United States

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